molecular formula C14H28OS B14717268 S-dodecyl ethanethioate CAS No. 10478-23-6

S-dodecyl ethanethioate

Cat. No.: B14717268
CAS No.: 10478-23-6
M. Wt: 244.44 g/mol
InChI Key: XGMYCEAOOAQZEZ-UHFFFAOYSA-N
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Description

S-dodecyl ethanethioate: is an organic compound with the molecular formula C14H28OS ethanethioic acid, S-dodecyl ester . This compound is characterized by a long dodecyl chain attached to a thioester functional group. It is commonly used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-dodecyl ethanethioate can be synthesized through the reaction of dodecanethiol with ethyl acetate in the presence of a catalyst such as pyridine-borane complex . The reaction typically occurs under an inert atmosphere, such as argon, and requires heating to around 140°C for 24 hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: S-dodecyl ethanethioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form dodecanethiol and ethanol.

    Substitution: It can undergo nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dodecanethiol and ethanol.

    Substitution: Corresponding thioesters with different nucleophiles.

Scientific Research Applications

S-dodecyl ethanethioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-dodecyl ethanethioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release dodecanethiol and ethanol, which can then participate in further biochemical reactions. The long dodecyl chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

  • S-dodecyl benzothioate
  • S-dodecyl hexadethioate
  • S-dodecyl dodecethioate

Comparison: S-dodecyl ethanethioate is unique due to its specific thioester functional group and long dodecyl chain, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility characteristics, making it suitable for specific applications in research and industry .

Properties

CAS No.

10478-23-6

Molecular Formula

C14H28OS

Molecular Weight

244.44 g/mol

IUPAC Name

S-dodecyl ethanethioate

InChI

InChI=1S/C14H28OS/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3

InChI Key

XGMYCEAOOAQZEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=O)C

Origin of Product

United States

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